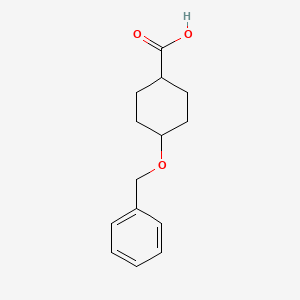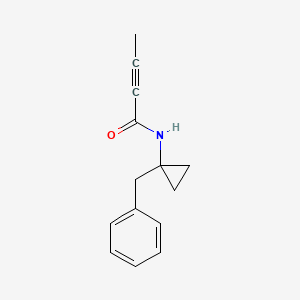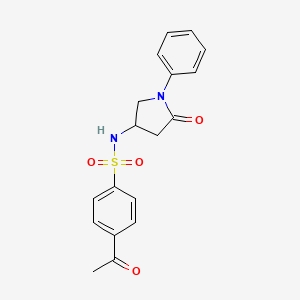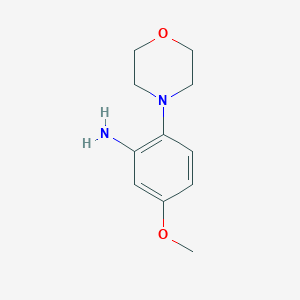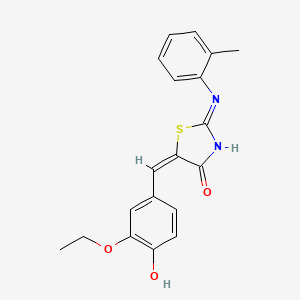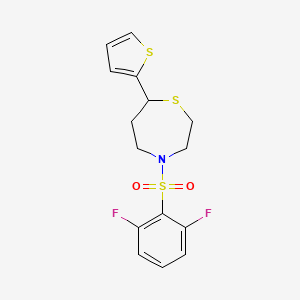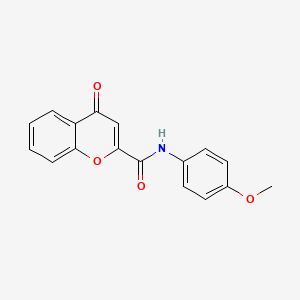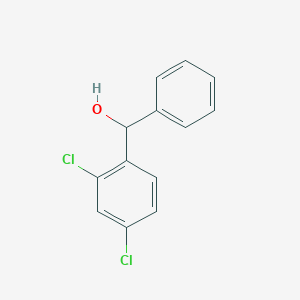
(2,4-Dichlorophenyl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dichlorophenyl)(phenyl)methanol is a chemical compound with the molecular formula C13H10Cl2O. It has a molecular weight of 253.13 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10Cl2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,13,16H . This code provides a specific textual representation of the molecule’s structure.Aplicaciones Científicas De Investigación
1. Protecting Group in Organic Synthesis
(2,4-Dichlorophenyl)(phenyl)methanol has been utilized in organic synthesis as a stable protecting group for carboxylic acids. Esters of this compound are notably stable to a range of acids, bases, and nucleophiles, offering a convenient option for protecting carboxylic acids during chemical reactions. Such esters can be deprotected by solvolytic displacement reaction with trifluoroacetic acid (Kurosu, Biswas, Narayanasamy, & Crick, 2007).
2. Analytical Applications in Gas Chromatography-Mass Spectrometry
The compound plays a role in the gas chromatography/mass spectrometry analysis of certain pesticides. During the chromatographic analysis, a reaction can occur, leading to the formation of esters of N-(3,4-dichlorophenyl)carbamic acid, which are then identified in the mass spectrometer. This reaction highlights the importance of understanding the behavior of this compound under analytical conditions (Tamiri & Zitrin, 1987).
3. Role in Methanolysis Reactions
This chemical compound exhibits significant reactivity in methanolysis reactions. It has been found that 2,4,4'-tricholobiphenyl is more reactive than 2,4-dichlorobiphenyl, leading to different mechanisms of substitution in these reactions. Understanding this reactivity is important for applications in organic synthesis and chemical reaction engineering (Khaibulova, Boyarskaya, Polukeev, & Boyarskii, 2016).
4. Catalysis in Organic Synthesis
In organic synthesis, derivatives of this compound have been used as catalysts in a variety of reactions. For instance, furan-2-yl(phenyl)methanol derivatives undergo aza-Piancatelli rearrangement with aminophenol and aminothiophenol in the presence of a catalyst, demonstrating the versatility of this compound in facilitating different chemical reactions (Reddy et al., 2012).
5. Application in Environmental Studies
This compound has been studied in the context of environmental science, particularly in the biodegradation of chlorophenols. Research in this area focuses on understanding how microorganisms in activated sludge can degrade compounds like 2,4-dichlorophenol, with implications for wastewater treatment and environmental remediation (Chudoba, Alboková, Lentge, & Kümmel, 1989).
Mecanismo De Acción
Target of Action
(2,4-Dichlorophenyl)(phenyl)methanol, also known as 2,4-Dichlorobenzyl alcohol, is a mild antiseptic . It is capable of killing bacteria and viruses associated with mouth and throat infections . Therefore, its primary targets are the bacteria and viruses present in the mouth and throat.
Mode of Action
The compound interacts with its targets (bacteria and viruses) by denaturing their proteins and disrupting their structure . This interaction results in the death of the bacteria and viruses, thereby alleviating the infection .
Biochemical Pathways
It is known that the compound interferes with the protein structure of bacteria and viruses, which likely disrupts their normal biological functions .
Pharmacokinetics
It is commonly used in throat lozenges , suggesting that it is likely absorbed through the mucous membranes in the mouth and throat
Result of Action
The primary result of the action of this compound is the death of bacteria and viruses in the mouth and throat . This leads to a reduction in the symptoms of mouth and throat infections.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH level of the environment can affect the compound’s antiseptic activity Additionally, the presence of other substances, such as those found in saliva or food, might interact with the compound and potentially affect its efficacy
Propiedades
IUPAC Name |
(2,4-dichlorophenyl)-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,13,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMWHXYBCOVOGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1S,2S,5R,6S)-2-amino-2-methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2831772.png)

